Specific Scientific Field: Organic Chemistry
Summary of the Application: Trans-1,2-Cyclohexanediol is used as an intermediate in organic chemical synthesis .
Methods of Application or Experimental Procedures: One method of producing trans-1,2-Cyclohexanediol involves the hydrolysis of cyclohexene oxide (CHO). This process is conducted by heating in water between 100 and 140 °C without another catalyst.
Results or Outcomes: The hydrolysis of cyclohexene oxide resulted in 100% yield of trans-1,2-Cyclohexanediol with 100% purity.
trans-1,2-Cyclohexanediol (also known as trans-cyclohexane-1,2-diol) is a colorless, crystalline diol (a molecule with two hydroxyl groups) derived from cyclohexane. It exists as one of two stereoisomers of cyclohexane-1,2-diol, the other being cis-1,2-cyclohexanediol. The "trans" prefix indicates the hydroxyl groups are positioned on opposite sides of the cyclohexane ring [].
This compound is found naturally in castoreum, a secretion produced by beavers []. In scientific research, trans-1,2-cyclohexanediol serves as an intermediate in various organic syntheses [].
The key feature of trans-1,2-cyclohexanediol's structure is the six-membered cyclohexane ring with hydroxyl groups attached to carbons 1 and 2 in a trans configuration. This means the OH groups are on opposite sides of the ring, creating a non-planar molecule with distinct spatial orientation [, ].
The presence of two hydroxyl groups makes trans-1,2-cyclohexanediol a diol, capable of hydrogen bonding with itself and other molecules containing hydrogen bond acceptors. This can influence its physical properties and reactivity [].
One method for synthesizing trans-1,2-cyclohexanediol involves the catalytic hydrogenation of cyclohexene oxide [].
C6H10O + H2 -> trans-C6H12O2
Trans-1,2-cyclohexanediol can undergo further reactions depending on the conditions. For example, it can be dehydrogenated to form cyclohexanedione [].
The enzyme cyclohexane-1,2-diol dehydrogenase can convert trans-1,2-cyclohexanediol to 2-hydroxycyclohexan-1-one with the help of NAD+ (nicotinamide adenine dinucleotide) as a coenzyme [].
trans-C6H12O2 + NAD+ -> 2-Hydroxycyclohexan-1-one + NADH + H+
Irritant